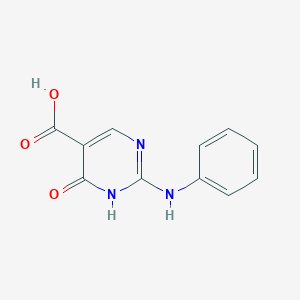
4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidines, including “4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid”, often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid” would be expected to follow this general structure, with additional functional groups attached.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid” would be expected to depend on its specific structure. For instance, the pK a values for similar pyrimidine structures have been reported .Aplicaciones Científicas De Investigación
Synthetic Routes and Derivative Synthesis
4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid and its derivatives have been extensively studied for their potential applications in medicinal and biological fields. For instance, a study detailed a facile synthesis method for creating new 4-(phenylamino)thieno[3,2-d]pyrimidines, highlighting their medicinal and biological significance. These derivatives have shown promising inhibitory activities against key biological targets, like VEGF receptor-2 kinase, crucial in tumor-induced blood vessel formation (Song, 2007).
Antimicrobial and Antiviral Properties
A series of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids were synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential as therapeutic agents (Shastri & Post, 2019). Furthermore, derivatives of 4-hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid have shown inhibitory effects against various viruses, including Herpes simplex virus type 1 and Mayaro virus, providing a foundation for further antiviral drug development (Bernardino et al., 2007).
Antioxidant and Biological Activities
Compounds related to 4-hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid have been investigated for their antioxidant properties. In particular, a study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their in vitro antioxidant activity. The presence of electron-donating or withdrawing groups significantly influenced the radical scavenging activities of these compounds (Kotaiah et al., 2012).
Mecanismo De Acción
The mechanism of action of pyrimidines can vary widely depending on their specific structure and the context in which they are used. Some pyrimidines have been found to exhibit anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Propiedades
IUPAC Name |
2-anilino-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9-8(10(16)17)6-12-11(14-9)13-7-4-2-1-3-5-7/h1-6H,(H,16,17)(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMUNPNTQZRZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603475 | |
| Record name | 2-Anilino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid | |
CAS RN |
124769-60-4 | |
| Record name | 2-Anilino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



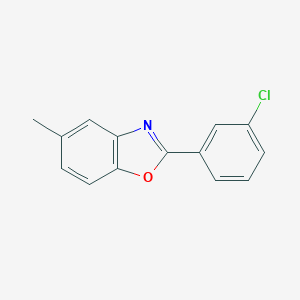
![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)



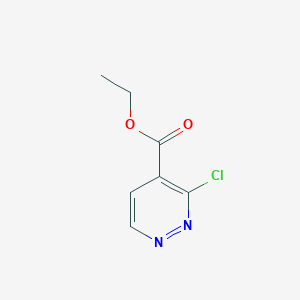
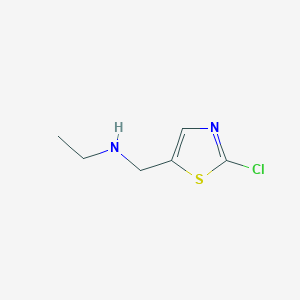

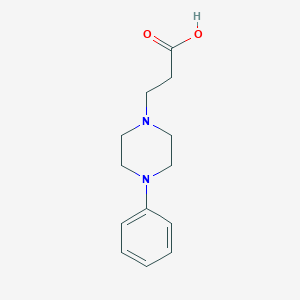
![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)
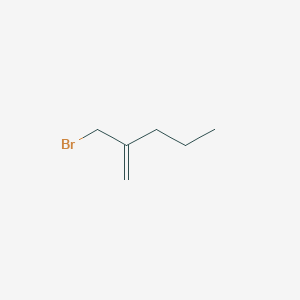
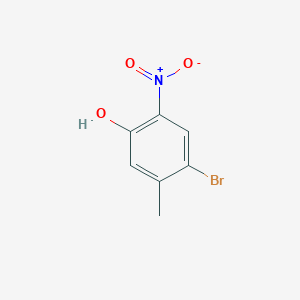
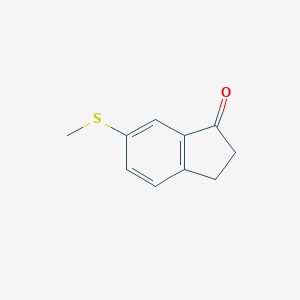
![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)